![molecular formula C9H15N3OS B13285947 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13285947.png)
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C9H15N3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1,2,3-thiadiazole-4-carboxaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol can be compared with other thiadiazole derivatives such as:
2-[(1,2,3-Thiadiazol-4-yl)amino]cyclohexan-1-ol: Similar structure but lacks the methyl group on the thiadiazole ring.
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the cyclohexane ring.
2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(thiadiazol-4-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3OS/c13-9-4-2-1-3-8(9)10-5-7-6-14-12-11-7/h6,8-10,13H,1-5H2 |
InChI Key |
UPLIMMCEKGLCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CSN=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


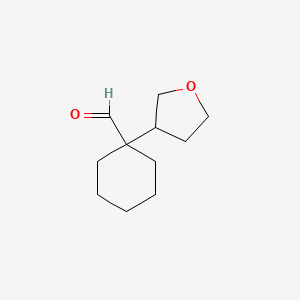

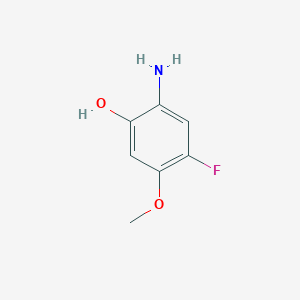
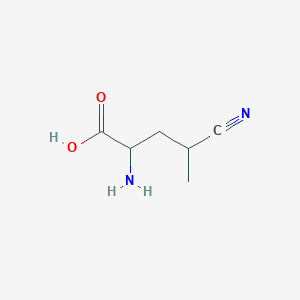

![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)

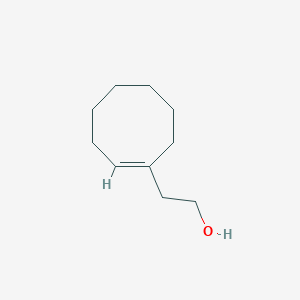
![4-[(tert-butylamino)methyl]-N,N-dimethylaniline](/img/structure/B13285928.png)
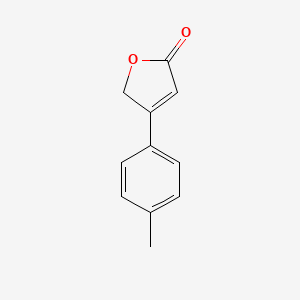
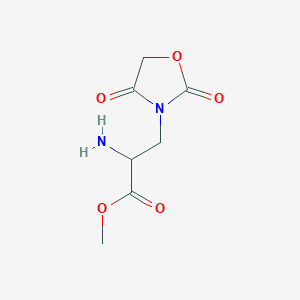
![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13285941.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid](/img/structure/B13285950.png)
